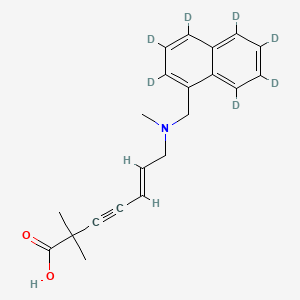
Carboxy Terbinafine-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carboxy Terbinafine-d7 is a deuterated form of terbinafine, an antifungal medication. The incorporation of deuterium atoms into the molecule enhances its utility in research, particularly in drug metabolism and pharmacokinetics studies. This compound is primarily used for scientific research and is not intended for human clinical trials or consumption .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Carboxy Terbinafine-d7 involves the deuteration of terbinafine. The process typically includes the substitution of hydrogen atoms with deuterium atoms in the terbinafine molecule. This can be achieved through various chemical reactions, including catalytic hydrogenation using deuterium gas or deuterated solvents.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is then purified using techniques such as chromatography and crystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: Carboxy Terbinafine-d7 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert the compound back to its non-deuterated form.
Substitution: Deuterium atoms can be replaced with hydrogen or other substituents under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various catalysts and solvents are employed depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions include deuterated metabolites and non-deuterated terbinafine derivatives.
Aplicaciones Científicas De Investigación
Carboxy Terbinafine-d7 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and kinetics.
Biology: Helps in understanding the metabolic pathways of terbinafine in biological systems.
Medicine: Assists in pharmacokinetic studies to track the distribution and elimination of terbinafine in the body.
Industry: Utilized in the development of new antifungal formulations and in quality control processes
Mecanismo De Acción
The mechanism of action of Carboxy Terbinafine-d7 is similar to that of terbinafine. It inhibits the enzyme squalene epoxidase, which is crucial for the synthesis of ergosterol, a key component of fungal cell membranes. By inhibiting this enzyme, the compound disrupts the cell membrane, leading to the accumulation of squalene and ultimately causing fungal cell death .
Comparación Con Compuestos Similares
Terbinafine: The non-deuterated form of Carboxy Terbinafine-d7.
N-Desmethylthis compound: Another deuterated metabolite of terbinafine.
Uniqueness: this compound is unique due to its deuterium content, which provides advantages in tracking and quantifying the compound in biological systems. This makes it particularly valuable in pharmacokinetic and metabolic studies compared to its non-deuterated counterparts .
Propiedades
IUPAC Name |
(E)-7-[(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)methyl-methylamino]-2,2-dimethylhept-5-en-3-ynoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c1-21(2,20(23)24)14-7-4-8-15-22(3)16-18-12-9-11-17-10-5-6-13-19(17)18/h4-6,8-13H,15-16H2,1-3H3,(H,23,24)/b8-4+/i5D,6D,9D,10D,11D,12D,13D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPCPJFHUUUMEV-YPEAPPCBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])[2H])CN(C)C/C=C/C#CC(C)(C)C(=O)O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
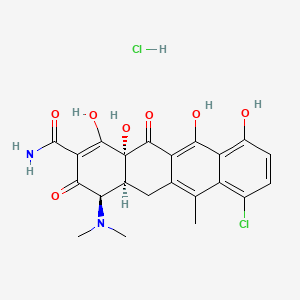
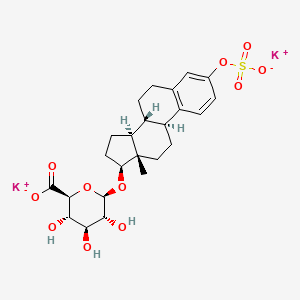
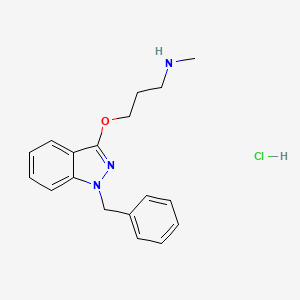
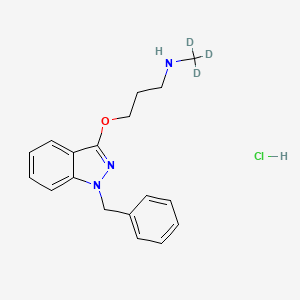
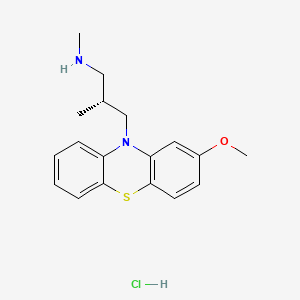
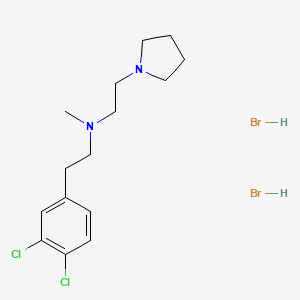

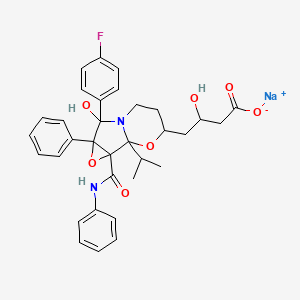
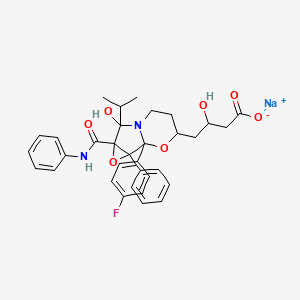
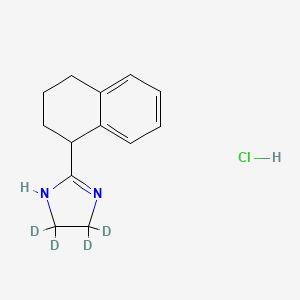

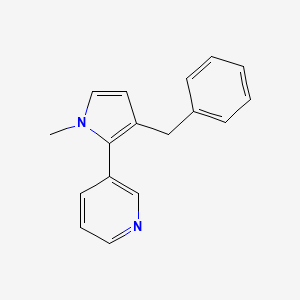
![(7R,8S,9S,10S,13S,14S,17R)-17-ethynyl-10,17-dihydroxy-7,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B565555.png)

